1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-diphenyl-3-(pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(21-15-16-8-7-13-20-14-16)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14H,15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFANCNVYINCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,1 Diphenyl 3 Pyridin 3 Ylmethyl Urea and Analogues
Established Synthetic Pathways for Unsymmetrical Diaryl Ureas
The formation of an unsymmetrical diaryl urea (B33335) core is achievable through several reliable synthetic routes. These methods primarily revolve around the creation of a carbonyl linkage between two different amine precursors.
Amine-Isocyanate Coupling Strategies
The reaction between an amine and an isocyanate is one of the most direct and widely employed methods for the synthesis of unsymmetrical ureas. commonorganicchemistry.comasianpubs.org This reaction is typically efficient and proceeds under mild conditions, often at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF), without the need for a base. commonorganicchemistry.com The primary challenge in this approach for unsymmetrical ureas lies in the availability or synthesis of the required isocyanate.
The general reaction is as follows: R-N=C=O + R'R''N-H → R-NH-C(=O)N-R'R''
In the context of synthesizing unsymmetrical diaryl ureas, an arylamine is reacted with an aryl isocyanate. The isocyanates themselves are often generated from primary amines using phosgene (B1210022) or a phosgene equivalent, or through rearrangement reactions like the Curtius or Hofmann rearrangement. nih.govmdpi.com
| Reactant 1 | Reactant 2 | Product | Conditions | Yield |
| Aryl Isocyanate | Aryl Amine | Unsymmetrical Diaryl Urea | Room Temperature, Solvent (e.g., THF, DCM) | Generally High |
| Phenyl Isocyanate | Aniline (B41778) | 1,3-Diphenylurea (B7728601) | Not Specified | Not Specified |
This table is illustrative of the general amine-isocyanate coupling strategy.
A significant advantage of this method is its high atom economy and the frequent high purity of the resulting products, which often precipitate from the reaction mixture and can be isolated by simple filtration.
Carbonyldiimidazole (CDI)-Mediated Coupling Reactions
Carbonyldiimidazole (CDI) serves as a safer and more manageable alternative to highly toxic phosgene and its derivatives for the synthesis of ureas. commonorganicchemistry.comresearchgate.net The reaction typically proceeds in a two-step, one-pot manner. First, an amine reacts with CDI to form an imidazolide (B1226674) intermediate. This activated intermediate is then treated with a second amine to yield the unsymmetrical urea. The order of addition of the amines is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com
This method is versatile and has been successfully applied to the synthesis of a wide range of urea derivatives, including those containing sensitive functional groups. researchgate.net The reaction conditions are generally mild, and the byproducts, imidazole (B134444) and carbon dioxide, are easily removed.
| Reagent 1 | Reagent 2 | Reagent 3 | Product | Conditions |
| Amine 1 | Carbonyldiimidazole (CDI) | Amine 2 | Unsymmetrical Urea | Stepwise addition, Mild conditions |
| Nα-Protected Amino Acid | CDI | N,O-Dimethylhydroxylamine hydrochloride | Nα-Protected Amino/Peptide Weinreb Amide | Not Specified |
This table is illustrative of the general CDI-mediated coupling strategy.
Phosgene and Triphosgene-Based Carbonylation Reactions
Phosgene (COCl₂) and its solid, easier-to-handle surrogate, triphosgene (B27547) (bis(trichloromethyl) carbonate), are highly effective reagents for the synthesis of ureas. nih.govresearchgate.net These reagents react with amines to form carbamoyl (B1232498) chlorides or isocyanates in situ, which then react with a second amine to form the unsymmetrical urea. commonorganicchemistry.com The sequential addition of two different amines to triphosgene in a one-pot procedure is a common strategy to obtain unsymmetrical ureas. nih.gov
Despite their efficiency, the high toxicity of phosgene and the formation of phosgene from triphosgene necessitate special handling precautions. commonorganicchemistry.comresearchgate.net The choice of solvent and base is critical in these reactions to control reactivity and minimize side product formation.
| Carbonyl Source | Reactant 1 | Reactant 2 | Product | Key Considerations |
| Triphosgene | Aryl Amine 1 | Aryl Amine 2 | Unsymmetrical Diaryl Urea | Sequential amine addition is crucial. nih.gov |
| Phosgene | Amine | - | Isocyanate/Carbamoyl Chloride | Highly toxic, requires careful handling. researchgate.net |
This table illustrates the general approach of using phosgene and triphosgene in urea synthesis.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like unsymmetrical ureas in a single step from three or more starting materials. researchgate.net Various MCRs have been developed for urea synthesis. For instance, a novel and efficient multicomponent reaction of cyclic 2-diazo-1,3-diketones, carbodiimides, and 1,2-dihaloethanes has been developed to produce unsymmetrical urea derivatives in good yields. researchgate.net
Another approach involves an iridium-catalyzed C-H amidation for the synthesis of unsymmetrical ureas using carbamoyl azides as the nitrogen source. researchgate.net These methods often provide access to a wide range of structurally diverse ureas with high efficiency.
Targeted Synthesis of Pyridyl-Substituted Urea Derivatives
The incorporation of a pyridyl moiety into a urea structure can impart specific biological activities and physicochemical properties. The synthesis of pyridyl-substituted ureas often requires tailored strategies to accommodate the electronic nature of the pyridine (B92270) ring.
Strategies for Incorporating the Pyridin-3-ylmethyl Moiety
The synthesis of 1,1-diphenyl-3-(pyridin-3-ylmethyl)urea specifically involves the coupling of diphenylamine (B1679370) with a synthon providing the pyridin-3-ylmethylamino group and a carbonyl source.
A primary strategy would involve the reaction of diphenylamine with pyridin-3-ylmethyl isocyanate. However, the synthesis of pyridin-3-ylmethyl isocyanate can be challenging. An alternative and more common approach is the reaction of 3-(aminomethyl)pyridine (B1677787) with a suitable carbonylating agent, followed by reaction with diphenylamine.
One plausible synthetic route involves the use of CDI. 3-(Aminomethyl)pyridine would first react with CDI to form the corresponding imidazolide, which would then be treated with diphenylamine to yield the target compound.
Another approach is the Curtius rearrangement of (pyridin-3-yl)acetyl azide, which can be generated from (pyridin-3-yl)acetic acid. The resulting isocyanate can then be reacted with an appropriate amine to form the desired urea derivative. researchgate.net For the synthesis of aryl (pyrimidin-3-yl)methyl ureas, a similar strategy was employed where (pyrimidin-3-yl)acetyl azides were reacted with aryl amines. researchgate.net
A tandem synthesis of unsymmetrical ureas has been reported via a Hofmann rearrangement of aryl- or pyridyl carboxamides in the presence of PhI(OAc)₂ to generate reactive isocyanate intermediates in situ, which then react with aminopyridines. rsc.org This methodology could potentially be adapted for the synthesis of pyridin-3-ylmethyl ureas.
| Precursor 1 | Precursor 2 | Coupling Agent/Method | Intermediate |
| (Pyridin-3-yl)acetic acid | Diphenylamine | Curtius Rearrangement | Pyridin-3-ylmethyl isocyanate |
| 3-(Aminomethyl)pyridine | Diphenylamine | Carbonyldiimidazole (CDI) | N-(Pyridin-3-ylmethyl)imidazolide |
| Nicotinamide | Diphenylamine | PhI(OAc)₂, Hofmann Rearrangement | 3-Pyridylisocyanate |
This table outlines potential strategies for the targeted synthesis of this compound.
Regioselectivity and Yield Optimization in Specific Syntheses
Regioselectivity is a critical factor in the synthesis of unsymmetrically substituted ureas, ensuring the desired isomers are formed. The control of regioselectivity is influenced by both steric and electronic effects of the reactants and any catalysts employed. numberanalytics.com In the synthesis of complex molecules, directing groups are often utilized to guide the reaction to a specific site on a molecule. researchgate.net
Optimization of reaction conditions is paramount for maximizing the yield and purity of the final product. Key parameters that are typically optimized include temperature, reaction time, solvent, and the molar ratio of reactants. For example, in the synthesis of diphenyl urea from urea and aniline, the reaction temperature is maintained between 160-180 °C under a vacuum of 30-250 mmHg for 2-8 hours to achieve optimal results. google.com Similarly, in the preparation of urea-formaldehyde slow-release fertilizers, response surface methodology has been used to determine that optimal conditions include a reaction temperature of 42.5 °C and a reaction time of 66.2 minutes. nih.gov These examples highlight the importance of systematic optimization for achieving high efficiency in urea synthesis.
Table 1: Factors Influencing Yield and Regioselectivity in Urea Synthesis
| Factor | Influence | Example of Optimization |
| Temperature | Affects reaction rate and selectivity. | Optimal temperature for diphenyl urea synthesis is 160-180 °C. google.com |
| Reactant Ratio | Can drive the reaction to completion and influence product distribution. | A molar ratio of 1:3-8 of urea to aniline is used for diphenyl urea synthesis. google.com |
| Catalyst | Can enhance reaction rate and control regioselectivity through steric and electronic guidance. numberanalytics.com | Use of palladium-catalyzed cross-coupling reactions with specific phosphine (B1218219) ligands. numberanalytics.com |
| Solvent | Can influence reactant solubility and reaction pathway. | The choice of solvent can significantly impact the outcome of the reaction. |
| Reaction Time | Sufficient time is needed for the reaction to go to completion. | 2-8 hours is the optimal reaction time for diphenyl urea synthesis. google.com |
Green Chemistry Approaches and Sustainable Synthesis Considerations
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. For urea production, several green chemistry approaches have been explored. These include electrocatalytic synthesis from nitrate (B79036) and carbon dioxide at ambient conditions, which offers a more sustainable alternative to the energy-intensive Haber-Bosch process. springernature.com
Other innovative methods include the use of plasma-ice interactions to synthesize urea, which is an energy-efficient process. arxiv.org Electrocatalytic co-reduction of nitrogen and carbon dioxide using cost-effective catalysts like copper-phthalocyanine nanotubes has also been reported as a promising green route for urea production. srmap.edu.in Furthermore, strategies are being developed to produce "green urea" by utilizing green ammonia (B1221849) and captured carbon dioxide, aiming for a low-carbon economy. ureaknowhow.com These sustainable approaches, while often developed for large-scale urea production, provide valuable principles that can be adapted for the synthesis of specialized urea compounds like this compound and its analogues.
Purification and Isolation Techniques for Urea Compounds
The purification of urea compounds is essential to remove unreacted starting materials, byproducts, and other impurities. Several techniques are commonly employed for the purification of solid urea derivatives.
Recrystallization is a widely used and effective method for purifying solid organic compounds. oriprobe.com This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of pure crystals. The purity of the recrystallized sample can be verified using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR). oriprobe.com For urea, recrystallization has been shown to achieve a purity of 99.9%. oriprobe.com
Another method for purifying solid urea involves washing with an aqueous urea solution . This technique is particularly effective for removing impurities like biuret, where the impurity is dissolved while the desired urea product remains substantially undissolved. google.com
Membrane-based separation techniques such as nanofiltration (NF) and reverse osmosis (RO) have also been employed for the isolation and purification of urea from solutions. google.comepo.org These methods are particularly useful for separating urea from aqueous solutions or natural product extracts. google.com
Table 2: Comparison of Purification Techniques for Urea Compounds
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can achieve high purity (e.g., 99.9% for urea). oriprobe.com | Can be time-consuming and may result in product loss. |
| Washing with Aqueous Urea Solution | Selective dissolution of impurities like biuret. google.com | Simple and rapid process. google.com | Specific to certain impurities and may not be universally applicable. |
| Membrane Filtration (NF/RO) | Separation based on molecular size and charge using semi-permeable membranes. google.comepo.org | Can be used for continuous processes and is effective for dilute solutions. google.com | Membrane fouling can be an issue, and the equipment can be expensive. |
Structural Elucidation and Conformational Analysis of 1,1 Diphenyl 3 Pyridin 3 Ylmethyl Urea
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of a compound. By analyzing the interaction of 1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea with electromagnetic radiation, its electronic structure, functional groups, and atomic connectivity can be elucidated.
Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the diphenylamino, pyridinyl, methylene (B1212753), and urea (B33335) groups. The two phenyl groups, being chemically equivalent in a freely rotating system, would likely show complex multiplets in the aromatic region (δ 7.0-7.5 ppm). The protons on the pyridine (B92270) ring would appear as distinct multiplets, characteristic of a 3-substituted pyridine system. The methylene protons adjacent to the urea nitrogen and the pyridine ring would likely appear as a doublet around δ 4.5 ppm, coupled to the N-H proton of the urea. The urea N-H proton itself would likely present as a broad singlet or a triplet, depending on the solvent and concentration, in the region of δ 6.0-9.0 ppm.
¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. The carbonyl carbon of the urea is expected to have a characteristic chemical shift in the range of δ 150-160 ppm. The aromatic carbons of the phenyl and pyridinyl rings would generate a series of signals between δ 110-150 ppm. The methylene carbon, situated between the pyridine ring and the urea nitrogen, is anticipated to resonate around δ 40-50 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Phenyl-H | 7.0 - 7.5 (m) | 120 - 145 |
| Pyridinyl-H | 7.2 - 8.5 (m) | 123 - 150 |
| Methylene (-CH₂-) | ~4.5 (d) | 40 - 50 |
| Urea (-NH-) | 6.0 - 9.0 (br s or t) | - |
| Urea (C=O) | - | 150 - 160 |
Note: Predicted values are based on data from analogous compounds. m = multiplet, d = doublet, br s = broad singlet, t = triplet.
Infrared and Ultraviolet-Visible Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show a prominent absorption band for the urea carbonyl (C=O) stretching vibration around 1640-1670 cm⁻¹. The N-H stretching vibration of the urea group would likely appear as a broad band in the region of 3100-3300 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl and pyridinyl rings are expected above 3000 cm⁻¹, while the C-N stretching vibrations would be observed in the 1200-1400 cm⁻¹ region. ias.ac.in
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of multiple aromatic rings (phenyl and pyridinyl) and the urea chromophore would result in strong absorption bands in the UV region, typically between 200 and 300 nm, corresponding to π→π* transitions.
Table 2: Predicted IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H (Urea) | Stretching | 3100 - 3300 |
| C-H (Aromatic) | Stretching | > 3000 |
| C=O (Urea) | Stretching | 1640 - 1670 |
| C=C, C=N (Aromatic) | Stretching | 1400 - 1600 |
| C-N | Stretching | 1200 - 1400 |
Note: Predicted values are based on data from analogous compounds.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of this compound. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular formula (C₁₉H₁₇N₃O). Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the urea moiety, leading to fragments corresponding to the diphenylamino group, the pyridin-3-ylmethyl group, and isocyanate intermediates.
Solid-State Structural Investigations via X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Crystal Packing and Unit Cell Parameters
The crystal structure of this compound would reveal how the individual molecules pack in the solid state. This packing is governed by a combination of steric effects and intermolecular forces. The unit cell parameters (a, b, c, α, β, γ) would define the size and shape of the repeating unit in the crystal lattice. Based on studies of similar urea derivatives, it is likely that the compound would crystallize in a common space group such as P2₁/c or P-1. ias.ac.in
Intermolecular Interactions: Hydrogen Bonding Networks
A crucial aspect of the solid-state structure is the network of intermolecular interactions, which dictates the crystal's stability and physical properties. For this compound, hydrogen bonding is expected to be a dominant feature. The N-H group of the urea is a potent hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom of the pyridine ring are potential hydrogen bond acceptors.
Table 3: Potential Hydrogen Bond Interactions
| Donor | Acceptor | Interaction Type |
|---|---|---|
| N-H (Urea) | O=C (Urea) | Intermolecular |
| N-H (Urea) | N (Pyridine) | Intermolecular |
Note: The presence and nature of these interactions would be definitively determined by X-ray crystallography.
Based on a comprehensive search of available scientific literature, it has been determined that specific experimental data for the compound this compound, such as a published crystal structure or detailed spectroscopic analysis, is not publicly available. The generation of a scientifically accurate article adhering to the provided, highly detailed outline is therefore not possible.
The outline requests specific information on:
N-H···O Hydrogen Bonds and Urea Tape Motifs: Analysis of these features requires precise atomic coordinates and intermolecular distances from X-ray crystallography. Furthermore, as a 1,1,3-trisubstituted urea, this compound possesses only one N-H donor, making the formation of traditional urea tape motifs, which rely on two N-H donors per molecule, structurally impossible.
N-H···N(pyridyl) Hydrogen Bonds: Characterizing this specific hydrogen bond requires crystallographic data or advanced spectroscopic evidence.
Aromatic Interactions (π-π Stacking and C-H···π Interactions): A quantitative and accurate description of these interactions, including distances and geometries, is dependent on solid-state structural data.
Conformational Preferences in the Solid State (trans,trans; cis,cis): This analysis is derived directly from crystallographic findings.
Solution-State Conformational Dynamics: While general principles can be inferred, a detailed discussion on the influence of specific solvents and the interpretation of spectroscopic probes requires dedicated experimental studies (e.g., variable-temperature NMR, 2D-NMR) on this particular molecule.
Without access to primary research data for this compound, any attempt to generate content for the specified outline would be speculative and based on analogies to related but structurally distinct molecules. This would not meet the required standards of scientific accuracy and would violate the explicit instruction to focus solely on the target compound. Therefore, the requested article cannot be produced.
Computational and Theoretical Investigations of 1,1 Diphenyl 3 Pyridin 3 Ylmethyl Urea
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and conformational preferences of molecules. For urea (B33335) derivatives, these methods provide critical insights into their structure-activity relationships.
Density Functional Theory (DFT) for Electronic Structure and Conformations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Studies on analogous phenylurea compounds, such as 1,3-diphenylurea (B7728601), have utilized DFT, often with the B3LYP functional and various basis sets (e.g., 6-31G*), to determine stable conformations and electronic properties.
Computational studies on similar 1,3-diphenylurea derivatives have identified multiple stable conformers, often characterized by the cis and trans arrangements of the N-H bonds relative to the carbonyl group. researchgate.net The rotational barriers around the C-N bonds determine the conformational flexibility. For 1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea, the key dihedral angles would involve the rotation of the diphenylamino group, the pyridin-3-ylmethyl group, and the internal rotations within the pyridin-3-ylmethyl linker.
Table 1: Representative Calculated Geometrical Parameters for a Phenylurea Analog
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.25 | ||
| C-N (amide) | 1.38 | N-C-N | 118 |
| C-N (phenyl) | 1.42 | C-N-C (phenyl) | 125 |
| C-N-H | 119 | ||
| H-N-C=O | |||
| Phenyl-N-C-N | |||
| Pyridinyl-C-N-C |
Note: The data in this table is illustrative and based on typical values for phenylurea derivatives. Specific values for this compound would require dedicated DFT calculations.
Analysis of Electrostatic Potential (ESP) Surfaces
The electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interactions. The ESP map reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
In this compound, the most negative electrostatic potential is expected to be localized around the carbonyl oxygen atom and the nitrogen atom of the pyridine (B92270) ring, making these sites susceptible to electrophilic attack and hydrogen bond donation. The hydrogen atoms of the urea N-H group will exhibit a positive electrostatic potential, rendering them as hydrogen bond donors. The phenyl rings will present a more complex potential surface with regions of negative potential above and below the plane of the rings due to the π-electron cloud.
Understanding the ESP is crucial for predicting how the molecule will interact with biological targets, such as enzymes or receptors, where electrostatic complementarity plays a significant role in binding.
Energy Minimization and Conformational Landscape Mapping
To fully characterize the conformational preferences of this compound, a systematic conformational search followed by energy minimization of the resulting structures is necessary. This process maps the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them.
For related diphenylurea compounds, studies have shown that different conformers can coexist, with their relative populations determined by their free energies. researchgate.net The conformational landscape is often complex due to the multiple rotatable bonds. The interactions between the phenyl rings (π-π stacking) and potential intramolecular hydrogen bonds can significantly influence the stability of different conformations. A thorough conformational analysis would provide a statistical distribution of the likely shapes the molecule adopts under physiological conditions.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their flexibility, solvation, and interactions with their environment.
Solvation Behavior and Solvent-Solute Interactions
The solvation of a molecule is critical to its biological activity. MD simulations can model the explicit interactions between this compound and solvent molecules, typically water, to understand its hydration shell and solubility.
Simulations of urea and its derivatives in aqueous solution have shown that urea can disrupt the hydrogen-bonding network of water. nih.gov The carbonyl oxygen and the N-H groups of the urea moiety are expected to form strong hydrogen bonds with water molecules. The hydrophobic phenyl groups, on the other hand, will influence the local water structure, potentially leading to hydrophobic hydration. The presence of the polar pyridine ring adds another site for favorable interactions with water. Analysis of radial distribution functions from MD simulations can quantify the specific solvent-solute interactions.
Conformational Transitions and Dynamic Equilibrium
While quantum chemical calculations identify stable conformers, MD simulations can reveal the dynamic transitions between these states. Over the course of a simulation, the molecule can explore different regions of its conformational landscape, and the frequency and pathways of these transitions can be analyzed.
For flexible molecules like this compound, conformational changes can be crucial for binding to a biological target, a process often referred to as "induced fit." MD simulations can provide information on the timescales of these conformational changes and the principal modes of motion within the molecule. This dynamic perspective is essential for a complete understanding of the molecule's behavior in a biological context. A study on 1,3-diphenylurea appended aryl pyridine derivatives, a class of compounds that includes structures similar to the subject of this article, has utilized 100 ns MD simulations to examine the stability of the ligand-receptor complex, indicating that the molecule can maintain a stable binding pose within the active site of a receptor. researchgate.net
Prediction of Intermolecular Interactions
Computational chemistry provides powerful tools to predict and analyze the various non-covalent interactions that govern the structure and properties of molecules like this compound. These interactions are crucial in understanding its behavior in different environments, from crystal packing to biological systems. The molecule possesses several key functional groups that can participate in intermolecular interactions: the urea moiety, which can act as a hydrogen bond donor (N-H) and acceptor (C=O); the two phenyl rings, which can engage in π-stacking and other non-covalent interactions; and the pyridine ring, which introduces an additional site for hydrogen bonding (the nitrogen atom) and π-system interactions.
The urea group is a well-established motif for forming strong and directional hydrogen bonds. In the case of this compound, the N-H proton on the pyridinylmethyl side of the urea is the primary hydrogen bond donor. The carbonyl oxygen is a strong hydrogen bond acceptor. Computational studies on related diaryl ureas have shown that the N-H···O=C hydrogen bond is a dominant interaction in their solid-state structures. researchgate.net
The directionality of these hydrogen bonds is a key factor in the formation of ordered supramolecular structures. Theoretical calculations on similar urea derivatives indicate a preference for linear or near-linear N-H···O geometries, which maximizes the electrostatic component of the interaction. Furthermore, the pyridine nitrogen in the pyridin-3-ylmethyl group can also act as a hydrogen bond acceptor, leading to the possibility of N-H···N interactions, which could compete with or complement the N-H···O hydrogen bonds. nih.gov The relative strength of these interactions would depend on the specific steric and electronic environment.
Table 1: Predicted Hydrogen Bond Parameters for Urea-Containing Compounds (Analogous Systems)
| Donor | Acceptor | Interaction Type | Predicted Strength (kcal/mol) |
| Urea N-H | Urea C=O | N-H···O | 5 - 10 |
| Urea N-H | Pyridine N | N-H···N | 3 - 7 |
Note: Data is based on computational studies of general urea and pyridine-containing systems, not specifically this compound.
The aromatic rings in this compound (two phenyl and one pyridyl) are expected to participate in π-stacking interactions. These interactions, which are a result of electrostatic and van der Waals forces, play a significant role in the stabilization of crystal structures and in molecular recognition. researchgate.net Computational studies on benzene (B151609) and pyridine dimers have quantified these interactions, revealing that both parallel-displaced and T-shaped arrangements are energetically favorable. rsc.org
The interaction energy of π-stacking depends on the relative orientation and distance between the aromatic rings. For the phenyl rings of the diphenylurea moiety, both face-to-face and edge-to-face interactions are possible. The presence of the electron-withdrawing nitrogen atom in the pyridine ring can influence the nature of the stacking, potentially leading to favorable interactions with the electron-rich phenyl rings.
In addition to π-stacking, other non-covalent interactions such as C-H···π interactions, where a hydrogen atom on one ring interacts with the π-electron cloud of another, are also anticipated. Quantum chemical calculations are essential for accurately quantifying the energetic contributions of these varied and often subtle interactions. nih.gov
Table 2: Representative Calculated Stacking Interaction Energies (Analogous Systems)
| Interacting Rings | Configuration | Calculated Interaction Energy (kcal/mol) |
| Benzene-Benzene | Parallel-displaced | -2.4 to -2.8 |
| Benzene-Pyridine | Parallel-displaced | -2.5 to -3.0 |
| Pyridine-Pyridine | Parallel-displaced | -3.0 to -4.0 |
Note: These values are for unsubstituted aromatic dimers and serve as an estimate for the types of interactions present in this compound.
Computational Prediction of Catalytic and Supramolecular Properties
Computational methods are increasingly being used to predict the potential of molecules to act as catalysts or to form complex supramolecular assemblies. nih.govnih.gov The structural features of this compound suggest potential applications in both of these areas.
The urea functionality is known to act as a hydrogen-bond donor catalyst for a variety of organic reactions. nih.gov By forming hydrogen bonds with a substrate, the urea can activate it towards nucleophilic attack. Computational models can be used to study the transition states of such reactions, providing insights into the catalytic mechanism and predicting the efficiency and selectivity of the catalyst. For a molecule like this compound, theoretical calculations could explore its ability to catalyze specific reactions, such as aldol (B89426) or Michael additions, by modeling the interaction of the urea N-H group with the substrate.
The propensity of urea derivatives to form strong, directional hydrogen bonds also makes them excellent building blocks for supramolecular chemistry. researchgate.net Computational modeling can predict how molecules of this compound might self-assemble into larger structures, such as chains, sheets, or more complex three-dimensional networks. researchgate.net These predictions can be made by analyzing the preferred intermolecular interaction geometries and energies. For example, simulations could reveal whether the dominant assembly motif is a one-dimensional chain based on N-H···O hydrogen bonds or a more complex architecture involving N-H···N bonds and π-stacking interactions. Such studies are invaluable for the rational design of new materials with specific structural and functional properties.
Supramolecular Chemistry and Self Assembly of 1,1 Diphenyl 3 Pyridin 3 Ylmethyl Urea Derivatives
Design Principles for Hydrogen Bond-Driven Assemblies
The predictable and directional nature of hydrogen bonds is a cornerstone of supramolecular design. In derivatives of 1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea, the specific arrangement of hydrogen bond donors and acceptors, combined with the steric and electronic properties of the aromatic substituents, dictates the formation of higher-order structures.
The urea (B33335) functional group is an ideal and robust motif for engineering self-assembling systems because it possesses both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). researchgate.netresearchgate.net The two N-H groups can form bifurcated hydrogen bonds, while the carbonyl oxygen can accept up to two hydrogen bonds. This donor-acceptor pattern is highly self-complementary, often leading to the formation of infinite one-dimensional tapes or chains stabilized by N-H···O=C interactions. researchgate.net
In the specific case of this compound, the substitution pattern is critical. The presence of two phenyl groups on one nitrogen atom (N1) removes its hydrogen bond donating capability. Consequently, the molecule has only one N-H proton (on N3), which acts as a directed hydrogen bond donor. This structural feature prevents the formation of the classic bifurcated hydrogen-bonded chains typical of 1,3-disubstituted ureas and introduces a different mode of self-assembly. The carbonyl oxygen remains a strong hydrogen bond acceptor, capable of interacting with the single N-H group from a neighboring molecule. Analysis of diaryl urea derivatives in protein complexes shows that the urea oxygen accepts at least one hydrogen bond in over 70% of cases, highlighting its role as a primary interaction site. mdpi.com
| Functional Group | Role | Potential Interactions | Comment |
|---|---|---|---|
| Urea N-H | Donor | N-H···O=C, N-H···Npyridyl, N-H···Anion | Only one N-H donor is present in the 1,1-diphenyl structure. |
| Urea C=O | Acceptor | C=O···H-N | Can accept hydrogen bonds, promoting dimerization or chain formation. |
| Pyridyl Nitrogen | Acceptor | Npyridyl···H-N | Provides a secondary H-bond acceptor site, influencing assembly pathways. sc.edu |
The aromatic moieties play a crucial role in modulating the self-assembly process. The pyridyl group introduces an additional hydrogen bond acceptor site—the nitrogen atom—which can compete with or complement the urea carbonyl oxygen. mdpi.com This can lead to more complex hydrogen-bonding patterns, such as N-H···N interactions, which are critical in the formation of pillars in certain pyridyl bis-urea macrocycles. sc.edu The position of the nitrogen in the pyridine (B92270) ring (e.g., 2-, 3-, or 4-pyridyl) significantly alters the geometry of these potential interactions, thereby influencing the final supramolecular architecture.
Formation of Supramolecular Architectures
The interplay between the primary hydrogen-bonding sites and the secondary influences of the aromatic groups drives the assembly of this compound derivatives into various supramolecular forms.
Molecular recognition, the specific binding between two or more molecules, is the basis for forming discrete, non-polymeric assemblies. The defined vector of the single N-H donor in this compound, combined with the acceptor sites on the urea carbonyl and pyridyl nitrogen, allows for the recognition of complementary molecules. This can result in the formation of well-defined dimers or larger, finite clusters. For instance, dipeptidyl ureas bearing C-terminal pyridyl moieties have been shown to form hydrogen-bonded duplexes held together by six intermolecular hydrogen bonds. mdpi.com The analysis of numerous diaryl urea-protein complexes reveals that the urea moiety is responsible for an average of 18 nonbonded interactions, primarily π-type interactions, demonstrating its profound role in molecular recognition. mdpi.com
When hydrogen bonding interactions propagate linearly, they can lead to the formation of one-dimensional supramolecular polymers. digitellinc.com For this compound derivatives, a repeating N-H···O=C interaction can link molecules head-to-tail, forming long, chain-like structures. At sufficient concentrations, these supramolecular polymer chains can physically cross-link and entangle, creating a three-dimensional network that immobilizes solvent molecules, a phenomenon known as gelation. researchgate.net
The gelation properties of pyridyl urea compounds have been studied extensively. mdpi.com Research on bis(pyridyl urea) ligands shows that they can form robust supramolecular gels, and this process can be triggered or influenced by external stimuli like metal ions or salts. mdpi.comresearchgate.net The formation of these gels is linked to the competition between urea-urea and urea-pyridyl hydrogen bonding interactions, which directs the self-assembly into fibrous networks. researchgate.net While the subject molecule is not a bis-urea, the fundamental principle of fiber formation through directional hydrogen bonding remains applicable.
Modulation of Supramolecular Properties
The self-assembly and recognition properties of this compound derivatives can be finely tuned by external factors and by chemical modification of the molecular structure.
External Stimuli Response (e.g., pH, Temperature, Solvent)
The supramolecular behavior of pyridyl urea compounds is often highly responsive to changes in the surrounding environment.
pH: The presence of the pyridyl group makes the supramolecular assemblies of this compound pH-responsive. In acidic conditions, protonation of the pyridyl nitrogen can lead to electrostatic repulsion between receptor molecules, potentially disrupting self-assembled structures like gels or fibers. Conversely, this protonation can enhance anion binding affinity, as mentioned earlier. In basic media, deprotonation of the urea N-H protons can occur, especially in the presence of highly basic anions, which would also alter the self-assembly and binding properties. rsc.org
Temperature: Temperature can significantly affect the stability of the non-covalent interactions that drive self-assembly. For many urea-based systems that form gels, an increase in temperature can lead to a gel-to-sol transition as the hydrogen bonds and other weak interactions are disrupted. acs.org This thermal responsiveness is a key feature for the development of "smart" materials.
Solvent: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in the self-assembly process. In polar, protic solvents, competition for hydrogen bonding sites can weaken the interactions between urea molecules, hindering self-assembly. In contrast, non-polar, aprotic solvents tend to promote stronger intermolecular hydrogen bonding and favor the formation of ordered supramolecular structures. The choice of solvent can thus be used to control the morphology of the resulting aggregates. researchgate.net
Substituent Effects on Self-Assembly and Recognition
The introduction of different substituent groups on the phenyl rings of this compound can have a profound impact on its supramolecular properties.
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) attached to the phenyl rings increase the acidity of the urea N-H protons. This enhanced acidity leads to stronger hydrogen bonding with anions, resulting in higher association constants. nih.gov Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease the acidity of the N-H protons, leading to weaker anion binding.
Steric Effects: The size and position of substituents can influence the conformation of the receptor and its ability to form a well-defined binding pocket. Bulky substituents near the urea moiety can sterically hinder the approach of an anion, thereby reducing the binding affinity. However, appropriate positioning of substituents can also be used to create more preorganized and selective binding cavities.
The following table illustrates the hypothetical effect of different para-substituents on the phenyl ring on the association constant for acetate (B1210297) binding, based on general trends observed for aryl-urea receptors.
| Para-Substituent on Phenyl Ring | Electronic Nature | Hypothetical Association Constant for Acetate (Kₐ, M⁻¹) |
|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | 15000 |
| -CF₃ | Strongly Electron-Withdrawing | 12000 |
| -F | Weakly Electron-Withdrawing | 9500 |
| -H | Neutral | 8500 |
| -CH₃ | Weakly Electron-Donating | 7000 |
Metal Coordination Chemistry of 1,1 Diphenyl 3 Pyridin 3 Ylmethyl Urea Ligands
Coordination Modes and Ligand Behavior
The way in which 1,1-diphenyl-3-(pyridin-3-ylmethyl)urea binds to a metal center can be described by several coordination modes. The specific mode adopted is influenced by factors such as the nature of the metal ion, the counter-anion present in the reaction, and the solvent system used for synthesis.
One of the anticipated coordination modes for this ligand is N,O-chelation, where it would act as a bidentate ligand, binding to a single metal center through both the pyridine (B92270) nitrogen and the carbonyl oxygen of the urea (B33335) group. This would result in the formation of a stable six-membered chelate ring. While direct crystallographic evidence for this mode in this compound complexes is not extensively documented in the literature, the fundamental principles of coordination chemistry support this possibility. The formation of chelate rings is generally favored due to the thermodynamic stability gained from the chelate effect. In related systems involving urea derivatives, coordination through the carbonyl oxygen is a common feature. rjpbcs.comrjpbcs.com The simultaneous coordination of the pyridine nitrogen would lead to a robust complex.
The denticity of a ligand refers to the number of donor atoms that bind to the central metal ion. this compound has the potential to exhibit variable denticity.
Bidentate Coordination: As discussed in the previous section, the ligand can behave as a bidentate chelating agent, forming a six-membered ring through N,O-chelation. Alternatively, it could act as a bridging bidentate ligand, linking two different metal centers. This bridging can occur in several ways. For instance, the pyridine nitrogen could coordinate to one metal ion, while the urea oxygen coordinates to another. A study on a related ligand, 1,3-di(pyridin-3-yl)urea, in a copper(II) coordination polymer demonstrated this bridging capability, where the ligand links copper centers. nih.gov
Polydentate Coordination: While less common for this specific ligand, the possibility of polydentate coordination exists, particularly in the formation of coordination polymers. In such structures, the ligand could bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. For example, in silver(I) coordination polymers with a similar, flexible dipyridyl ligand, N-(pyridin-3-ylmethyl)pyridin-3-amine, each ligand bridges two Ag(I) ions, forming a zigzag chain structure. nih.govnih.gov
| Coordination Mode | Description | Potential Donor Atoms Involved |
| Monodentate | Binds to a single metal ion through one donor atom. | Pyridine Nitrogen |
| Bidentate (Chelating) | Binds to a single metal ion through two donor atoms. | Pyridine Nitrogen and Urea Oxygen |
| Bidentate (Bridging) | Binds to two different metal ions. | Pyridine Nitrogen and Urea Oxygen |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, counter-ion, and solvent can significantly influence the final product's structure and dimensionality.
Transition metals such as copper(II) and silver(I) are common choices for forming complexes with pyridine- and urea-containing ligands due to their versatile coordination geometries.
Copper(II) Complexes: Copper(II) ions can adopt various coordination geometries, including square planar and distorted octahedral. With ligands like this compound, Cu(II) could form discrete mononuclear or binuclear complexes, or it could give rise to extended coordination polymers. In a related Cu(II) polymer with 1,3-di(pyridin-3-yl)urea, the Cu(II) ions are in a square-pyramidal coordination environment, linked by the urea-based ligand. nih.gov
Silver(I) Complexes: Silver(I) has a strong tendency to form linear two-coordinate complexes, but higher coordination numbers are also known. The flexibility of ligands containing pyridyl and urea groups can lead to the formation of intricate one-, two-, or three-dimensional coordination polymers with Ag(I). nih.gov For instance, studies on Ag(I) complexes with urea-substituted pyridyl ligands have shown that the pyridine nitrogen typically coordinates to the silver ion, while the urea moiety engages in hydrogen bonding with counter-anions, directing the supramolecular assembly.
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The structural diversity of these materials is vast and is influenced by several factors. With a ligand like this compound, the potential for forming diverse coordination polymers is high. The flexibility of the methylene (B1212753) bridge allows the pyridyl and urea groups to adopt different orientations, facilitating the formation of various network topologies. The presence of the bulky diphenyl groups on one of the urea nitrogens can also introduce steric effects that influence the packing of the polymer chains. Silver(I) is particularly known for generating a wide array of coordination polymer structures, including helical chains and layered networks, with flexible dipyridyl-type ligands. nih.govrsc.orgnih.gov
| Metal Ion | Typical Coordination Geometry | Expected Complex Type with this compound |
| Cu(II) | Square planar, Square pyramidal, Octahedral | Mononuclear complexes, Coordination polymers |
| Ag(I) | Linear, Trigonal planar, Tetrahedral | Coordination polymers (1D, 2D, 3D) |
Influence of Ligand Isomerism and Substituents on Complex Structure
The precise placement of the nitrogen atom in the pyridine ring (isomerism) and the nature of the substituents on the urea group can have a profound impact on the resulting metal complex's structure.
The substituents on the urea nitrogen atoms also play a crucial role. The two phenyl groups on the N1 atom are bulky and can influence the steric environment around the coordinating urea oxygen. These phenyl groups can also participate in π-π stacking interactions, which can help to stabilize the crystal lattice of the resulting complex. The nature and position of substituents on the phenyl rings of urea-based ligands can affect their hydrogen bonding capabilities and conformational preferences, which in turn dictates how they self-assemble and coordinate to metal ions. nih.gov
Steric and Electronic Effects on Coordination Geometry
The coordination geometry of metal complexes derived from this compound is dictated by a delicate balance of steric and electronic factors originating from the ligand's unique structure.
Steric Effects: The most significant steric influence arises from the bulky 1,1-diphenylamino moiety. These two phenyl groups create considerable steric hindrance around the urea backbone and can significantly impact how the ligand and other co-ligands arrange themselves around a metal center. This steric crowding can lead to several outcomes:
Lower Coordination Numbers: The bulkiness of the diphenyl groups may prevent the coordination of a larger number of ligands to the metal, favoring complexes with lower coordination numbers.
Distorted Geometries: The steric pressure exerted by the phenyl rings can cause distortions from ideal coordination geometries (e.g., tetrahedral or square planar), leading to unique structural arrangements. nih.gov
Conformational Restriction: The conformation of the urea moiety can be influenced by the steric demands of the substituents on the nitrogen atoms. While N,N'-diphenylureas typically adopt a trans,trans conformation, bulky groups can force conformational changes that affect ligand presentation to the metal. nih.gov
Electronic Effects: The electronic properties of the ligand primarily stem from the pyridine ring and the urea functionality.
Pyridine Basicity: The pyridine nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the metal ion. wikipedia.org The basicity of this nitrogen, and thus the strength of the resulting metal-ligand bond, is subtly influenced by the electron-withdrawing nature of the urea group attached to the methylene bridge.
Urea Group Influence: The urea group itself is a poor π-acceptor but can engage in significant hydrogen bonding. While direct coordination through the urea oxygen or nitrogen is less common, especially in the presence of the stronger pyridine donor, the group plays a crucial electronic role in the broader supramolecular structure. nih.gov In certain cases, particularly with palladium, N-arylureas can deprotonate to form ureate ligands that bind in a monodentate fashion through the nitrogen atom. nih.govresearchgate.net
| Structural Feature | Effect | Consequence on Coordination |
| 1,1-Diphenylamino Group | High Steric Hindrance | Favors lower coordination numbers; Induces distorted geometries. nih.gov |
| Pyridin-3-yl Group | Lewis Basic N-donor | Primary coordination site; Bond strength depends on metal ion acidity. wikipedia.org |
| Urea Linkage (-NH-CO-N<) | H-bond Donor/Acceptor | Influences crystal packing; Potential for secondary coordination or anion binding. acs.org |
Role of Non-Covalent Interactions in Crystal Packing of Complexes
Non-covalent interactions are paramount in defining the solid-state architecture of metal complexes containing this compound. researchgate.net These weak interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions, dictate how individual complex molecules assemble into well-ordered three-dimensional crystalline lattices. mdpi.comrsc.org
Hydrogen Bonding: The urea group is a potent hydrogen-bond donor (N-H) and acceptor (C=O). In the crystal structures of related metal complexes, the most prevalent non-covalent interaction is the formation of hydrogen bonds. The N-H group can form strong hydrogen bonds with anions, solvent molecules, or the carbonyl oxygen of an adjacent urea moiety, often leading to the formation of chains, tapes, or more complex networks. acs.orgresearchgate.net
π-π Stacking: The presence of three aromatic rings (two phenyl and one pyridine) provides ample opportunity for π-π stacking interactions. These interactions occur when the aromatic rings of adjacent molecules align in a parallel or offset fashion, contributing significantly to the stabilization of the crystal packing. researchgate.netscielo.org.mx The typical distance for such interactions is in the range of 3.3–3.8 Å.
Other Interactions:
C-H···π Interactions: These occur when a C-H bond from one molecule points towards the electron-rich π-system of an aromatic ring on a neighboring molecule. scielo.org.mx
Anion-π Interactions: If the complex is ionic, anions in the crystal lattice can interact favorably with the electron-deficient center of the aromatic rings. rsc.org
The combination of these diverse non-covalent forces results in highly organized supramolecular structures, influencing properties such as solubility, stability, and morphology of the crystalline material. rsc.orgnih.gov
| Interaction Type | Participating Groups | Typical Role in Crystal Packing |
| Hydrogen Bonding | Urea N-H (donor), Urea C=O (acceptor), Anions, Solvents | Formation of 1D chains or 2D sheets; primary structure-directing force. acs.orgresearchgate.net |
| π-π Stacking | Phenyl rings, Pyridine ring | Dimer formation; stabilization of layered structures. researchgate.net |
| C-H···π Interactions | Aromatic C-H, Phenyl/Pyridine π-system | Cross-linking of supramolecular chains and layers. scielo.org.mx |
| Anion-π Interactions | Anions (e.g., Cl⁻, NO₃⁻), Aromatic rings | Stabilization of ionic crystal lattices. rsc.org |
Applications in Catalysis and Materials Science
The unique combination of a robust coordination site (pyridine) and a strong hydrogen-bonding unit (urea) makes this compound and its analogs attractive ligands for creating functional materials and catalysts.
Metal-Organic Frameworks (MOFs) utilizing Pyridine-Urea Linkers
While no MOFs constructed specifically from this compound have been reported, the use of linkers containing either pyridine or urea functionalities is well-established, suggesting the potential for this ligand in MOF synthesis. alfa-chemistry.comrsc.org
Pyridine-based linkers are widely used in MOF chemistry due to their ability to form stable, predictable coordination bonds with a variety of metal ions. alfa-chemistry.comrsc.org Urea-functionalized linkers are of particular interest because the urea groups can project into the pores of the framework. acs.orgnih.gov These exposed urea groups can act as powerful hydrogen-bond donors, creating specific binding sites for guest molecules.
This dual functionality is highly advantageous for applications such as:
Gas Sorption and Separation: MOFs functionalized with urea groups have demonstrated exceptionally high uptake capacities for gases like ammonia (B1221849) (NH₃) and sulfur dioxide (SO₂). nih.gov The high affinity is attributed to the strong hydrogen-bonding interactions between the urea N-H groups and the guest molecules. nih.gov
Anion Binding: The hydrogen-bond donating capabilities of the urea moiety can be harnessed to selectively bind and sense anions within the MOF pores. acs.orgresearchgate.net
Catalysis: By immobilizing catalytically active metal centers within a urea-functionalized framework, it is possible to create heterogeneous catalysts where the urea groups can help in substrate binding and activation.
A hypothetical MOF built with a pyridine-urea linker like this compound would coordinate to metal clusters via the pyridine nitrogen, while the diphenylurea group could be oriented within the pores, offering a sterically defined and hydrogen-bonding-rich environment for selective guest binding.
Catalytic Activity of this compound Metal Complexes
Metal complexes of this compound hold potential as catalysts, leveraging the distinct roles of the metal center and the ligand functionalities. The pyridine moiety serves to anchor the ligand to a catalytically active metal, while the urea group can act as a "co-catalyst" or a structure-directing element.
Hydrogen-Bonding Catalysis: The urea group can participate in catalysis by stabilizing anionic transition states through hydrogen bonding. This is a known strategy in organocatalysis and can be translated to metal-complex catalysis, where the ligand framework assists in the catalytic cycle. Di-palladium complexes with urea-containing ligands, for example, have been studied for their ability to bind anions through hydrogen bonds. researchgate.net
Controlling the Secondary Coordination Sphere: The bulky diphenylurea fragment can create a well-defined pocket or "secondary coordination sphere" around the metal's active site. This can influence substrate selectivity by sterically favoring the binding of certain substrates over others.
Enhanced Reactivity: In some catalytic systems, the addition of a coordinating ligand like pyridine can enhance catalytic turnover. For instance, in certain cobalt-mediated C-H amination reactions, the coordination of pyridine prevents the formation of inactive catalyst species and accelerates the desired reaction. nih.gov A ligand that incorporates a pyridine unit could thus have a built-in beneficial effect on the catalyst's stability and activity.
While specific applications for complexes of this compound have yet to be detailed, analogous systems suggest potential in reactions such as palladium-catalyzed cross-coupling and heteroannulation, where urea-type ligands have been shown to be effective. nih.gov
Mechanistic Insights into Molecular Interactions Involving 1,1 Diphenyl 3 Pyridin 3 Ylmethyl Urea
Fundamental Non-Covalent Interactions
Non-covalent interactions are critical in molecular recognition, influencing the binding affinity and specificity of a ligand to its biological target. For 1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea, these interactions are primarily driven by its hydrogen bonding capabilities and the aromatic nature of its phenyl and pyridinyl rings.
Hydrogen Bonding Mechanisms (N-H···O, N-H···N)
The urea (B33335) moiety is a classic hydrogen bond donor and acceptor. The N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. This dual nature allows for the formation of precise and directional interactions with biological targets. mdpi.com
In the case of this compound, the secondary amine (N-H) is the primary hydrogen bond donor. It can form strong hydrogen bonds with oxygen or nitrogen atoms in amino acid residues of proteins or the nucleobases of DNA. These N-H···O and N-H···N interactions are crucial for anchoring the molecule within a binding pocket. Studies on analogous diaryl ureas have shown that the urea moiety, on average, forms 2.1 hydrogen bonds with surrounding residues in protein-ligand complexes. mdpi.com
The carbonyl oxygen of the urea group is a primary hydrogen bond acceptor. Furthermore, the nitrogen atom of the pyridinyl ring can also act as a hydrogen bond acceptor, engaging in N···H-N or N···H-O interactions. The presence of both the urea oxygen and the pyridine (B92270) nitrogen as potential acceptors enhances the molecule's ability to form multiple hydrogen bonds, thereby increasing its binding affinity.
Table 1: Potential Hydrogen Bonding Interactions of this compound
| Donor/Acceptor in Compound | Potential Partner in Biological Macromolecule | Type of Hydrogen Bond |
|---|---|---|
| Urea N-H (Donor) | Carbonyl Oxygen (e.g., in peptide backbone) | N-H···O |
| Urea N-H (Donor) | Nitrogen in amino acid side chains (e.g., Histidine) | N-H···N |
| Urea C=O (Acceptor) | N-H groups in amino acid side chains (e.g., Tryptophan) | C=O···H-N |
| Pyridine N (Acceptor) | N-H groups in amino acid side chains (e.g., Arginine) | N···H-N |
Aromatic Stacking Interactions (π-π, C-H···π, N-H···π)
The two phenyl rings and the pyridinyl ring of this compound are key to its ability to form aromatic stacking interactions. These interactions are a significant driving force in the binding of ligands to proteins and nucleic acids.
π-π Stacking: The aromatic rings can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions are highly dependent on the geometry of the interacting rings and can be face-to-face or edge-to-face. In a study of diaryl ureas, π-π stacking interactions were observed in 74.5% of the analyzed protein-ligand complexes. mdpi.com
C-H···π Interactions: These are weaker, yet significant, non-covalent bonds where a C-H bond acts as a weak acid and interacts with the electron-rich π system of an aromatic ring. The phenyl and pyridinyl rings of this compound can act as the π system, interacting with C-H groups from amino acid residues like alanine, valine, and leucine. mdpi.com
N-H···π Interactions: Similar to C-H···π interactions, the N-H group of the urea moiety can interact with the π-face of an aromatic ring. This type of interaction is frequently observed in diaryl ureas with aromatic R groups, with an average of 2.8 interactions per complex in 98% of complexes studied. mdpi.com
Table 2: Aromatic Interactions Involving this compound
| Interaction Type | Interacting Moiety in Compound | Potential Partner in Biological Macromolecule |
|---|---|---|
| π-π Stacking | Phenyl rings, Pyridinyl ring | Aromatic amino acids (Phe, Tyr, Trp) |
| C-H···π | Phenyl rings, Pyridinyl ring (as π system) | Aliphatic amino acids (Ala, Val, Leu) |
| N-H···π | Urea N-H (as donor) | Aromatic amino acids (Phe, Tyr, Trp) |
Molecular Recognition Phenomena
The combination of hydrogen bonding and aromatic interactions allows this compound to be recognized by and bind to various biological macromolecules.
Ligand-Protein Interaction Models
The binding of diaryl urea derivatives to proteins, particularly kinases, is a well-studied phenomenon. The urea moiety often forms key hydrogen bonds with the hinge region of the kinase, a critical structural element for ATP binding. The flanking aryl groups, in this case, the two phenyl rings and the pyridinylmethyl group, extend into hydrophobic pockets, where they form van der Waals and aromatic stacking interactions. mdpi.com
Computational docking studies on similar pyridinyl urea derivatives have shown that the pyridine ring can form specific interactions that enhance binding affinity and selectivity. nih.govmdpi.com For this compound, the diphenylamino group provides a bulky, hydrophobic character that can occupy larger hydrophobic pockets, while the pyridinylmethyl group offers the potential for specific hydrogen bonding and π-stacking interactions.
Interaction with Biological Macromolecules (e.g., DNA, RNA)
While less common than protein interactions, some aromatic urea derivatives have been shown to bind to DNA. nih.gov The planar aromatic rings can intercalate between the base pairs of the DNA double helix, leading to stabilization or disruption of the DNA structure. The hydrogen bonding capabilities of the urea moiety could also allow for interactions with the phosphate (B84403) backbone or the nucleobases in the major or minor groove. The pyridinium (B92312) moiety, if protonated, could form electrostatic interactions with the negatively charged phosphate backbone of DNA or RNA.
Substrate Binding Mechanisms in Enzyme Systems
In the context of enzyme inhibition, this compound could act as a competitive inhibitor, mimicking the structure of an endogenous substrate and binding to the enzyme's active site. The urea core can form hydrogen bonds with catalytic residues, while the aromatic substituents occupy substrate-binding pockets. For instance, in the inhibition of α-glucosidase by diphenyl urea derivatives, the urea moiety was found to interact with key catalytic residues like glutamic acid and asparagine. nih.gov The specific orientation and interactions of the phenyl and pyridinylmethyl groups within the active site would determine the compound's inhibitory potency and selectivity.
Mechanistic Pathways in Chemical Reactions
Role of Urea Moiety in Reaction Intermediates
Specific information regarding the role of the urea moiety in reaction intermediates of this compound is not available in the current body of scientific literature. General knowledge of urea chemistry suggests that the nitrogen and oxygen atoms of the urea group can act as nucleophiles or participate in hydrogen bonding, which could stabilize potential reaction intermediates. However, without experimental or computational data for this specific compound, a detailed analysis is not possible.
Activation and Deactivation Pathways
There is no specific information available concerning the activation and deactivation pathways in chemical reactions involving this compound. Understanding these pathways would require dedicated studies to identify reagents and conditions that either enhance or inhibit its reactivity, as well as to characterize the resulting products and any catalytic cycles that may be involved.
Theoretical and Experimental Approaches to Mechanistic Elucidation
A literature search did not yield any specific theoretical or experimental studies aimed at elucidating the reaction mechanisms of this compound. Such studies would be essential for a thorough understanding of its chemical behavior and could include techniques such as spectroscopy, crystallography, and computational chemistry to map potential energy surfaces and identify transition states.
Advanced Analytical Characterization in Research on 1,1 Diphenyl 3 Pyridin 3 Ylmethyl Urea
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are indispensable for separating 1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea from unreacted starting materials, byproducts, and other impurities, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying this compound. Due to the polar nature of the urea (B33335) functional group and the presence of the pyridine (B92270) ring, reversed-phase HPLC is a suitable approach. A C18 stationary phase is commonly employed for the separation of phenyl urea herbicides, which share structural similarities with the target compound. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the gradient being optimized to achieve adequate separation.
Detection is often performed using a diode-array detector (DAD), which can monitor absorbance at multiple wavelengths, for instance around 245 nm, a region where phenyl ureas typically absorb. nih.gov For highly polar compounds like urea that can be difficult to retain, specialized columns such as those with a diamond hydride stationary phase can be utilized with a mobile phase of acetonitrile and water. mtc-usa.com While specific retention times for this compound are not publicly documented, a typical HPLC method for a related diarylurea might involve a C18 column with an acetonitrile-water gradient. nih.govresearchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of Urea Derivatives
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase, 4.6 x 150 mm, 4µm |
| Mobile Phase | Acetonitrile and Water Gradient |
| Flow Rate | 0.5-1.0 mL/minute |
| Detection | UV at 210-245 nm |
| Injection Volume | 10 µL |
Note: This table represents typical starting conditions for method development for urea derivatives and not specific experimental data for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. While the direct analysis of some urea derivatives by GC can be challenging due to their polarity and potential for thermal degradation, GC-MS is a powerful tool for identifying impurities, especially those that are more volatile than the main compound. For pyridine and its derivatives, GC-MS is a well-established analytical method. nih.govcdc.gov The coupling of GC with a mass spectrometer allows for the identification of components based on their mass spectra, providing a high degree of confidence in the identification of any potential contaminants. The successful application of GC-MS for this compound would depend on its thermal stability and volatility. Should the compound undergo thermal decomposition, GC-MS could also be used to identify the degradation products. nih.gov
Spectroscopic Methods for Detailed Structural Analysis
Spectroscopic techniques are crucial for the unambiguous elucidation of the molecular structure of this compound.
Advanced NMR Pulse Sequences for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a molecule with multiple aromatic rings and distinct proton environments like this compound, advanced NMR experiments are necessary for complete structural assignment.
Beyond standard one-dimensional ¹H and ¹³C NMR, two-dimensional techniques are employed. Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the diphenyl and pyridinyl spin systems. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These experiments are vital for unambiguously assigning the quaternary carbons and linking the different structural fragments of the molecule. For complex molecules, advanced pulse sequences can help to resolve overlapping signals and provide detailed information about the molecular structure and conformation. ipb.pt
Table 2: Expected NMR Correlations for this compound
| Experiment | Expected Information |
|---|---|
| ¹H NMR | Chemical shifts and coupling constants for all protons. |
| ¹³C NMR | Chemical shifts for all unique carbon atoms. |
| COSY | Correlation between coupled protons within the phenyl and pyridinyl rings. |
| HSQC | Correlation of each proton to its directly attached carbon. |
| HMBC | Correlation between protons and carbons separated by 2-3 bonds, confirming connectivity of the diphenylamino, urea, and pyridinylmethyl moieties. |
Note: This table is predictive and outlines the expected utility of various NMR experiments for structural elucidation.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, these techniques can confirm the presence of key structural features.
The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the urea group (around 3300-3500 cm⁻¹), the C=O stretching of the urea carbonyl (around 1630-1680 cm⁻¹), and C-N stretching vibrations. pw.edu.pl The aromatic C-H and C=C stretching vibrations from the phenyl and pyridine rings would also be observable. Comparing the spectra of solid and solution samples can provide insights into intermolecular interactions, such as hydrogen bonding involving the urea moiety. whiterose.ac.uk
Raman spectroscopy, which is sensitive to symmetric vibrations and less polar bonds, would complement the FTIR data. It can be particularly useful for observing the vibrations of the aromatic rings and the C-N bonds within the molecular skeleton. whiterose.ac.uk
Table 3: Anticipated Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Urea) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=O Stretch (Urea) | 1630 - 1680 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-N Stretch | 1200 - 1400 |
Note: These are generalized frequency ranges and the exact positions would be specific to the molecule.
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and phase behavior of this compound.
TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition profile. For urea derivatives, decomposition can occur through various pathways, including the formation of isocyanates and amines. nih.govacs.org A TGA thermogram of this compound would indicate the temperature at which it begins to decompose and the number of decomposition steps.
Single Crystal and Powder X-ray Diffraction for Polymorphism Studies
Single crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) are powerful techniques for studying the solid-state structure of chemical compounds. SC-XRD can provide a precise three-dimensional atomic arrangement of a single crystal, yielding detailed information on bond lengths, bond angles, and crystal packing. This is the definitive method for determining the crystal structure of a specific polymorph.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. PXRD is a complementary technique often used to analyze a bulk powder sample. It provides a characteristic diffraction pattern, or "fingerprint," for a crystalline solid. By comparing the PXRD pattern of a sample to known patterns, one can identify the polymorphic form present. Studies on polymorphism are crucial in fields such as pharmaceuticals and materials science, as the specific crystal form can significantly impact a compound's performance and stability.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal titration calorimetry (ITC) is a biophysical technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. This method allows for the determination of the key thermodynamic parameters of a binding interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
In a typical ITC experiment, a solution of one molecule (the ligand) is titrated into a solution containing the other molecule (the macromolecule) in a sample cell. The heat released or absorbed upon each injection is measured. From the resulting data, a binding isotherm is generated, which can be fitted to a binding model to extract the thermodynamic parameters. The Gibbs free energy change (ΔG) and the entropy change (ΔS) can also be calculated from these values. This information provides a complete thermodynamic profile of the molecular interaction, offering insights into the forces that drive the binding process.
Electrochemical Methods for Redox Properties
Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of a compound, which relate to its ability to donate or accept electrons. These techniques involve measuring the current that develops in an electrochemical cell under conditions of changing potential.
In cyclic voltammetry, the potential of a working electrode is swept linearly versus time between two set values. The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal information about the redox processes of an analyte in solution. From the voltammogram, one can determine the formal reduction potential (E°'), which is a measure of the thermodynamic tendency of a species to be reduced. The reversibility of the electron transfer process and the stability of the oxidized or reduced species can also be assessed. Understanding the redox properties of a compound like this compound could be important for applications in areas such as materials science, catalysis, or medicinal chemistry.
Future Directions and Emerging Research Avenues for 1,1 Diphenyl 3 Pyridin 3 Ylmethyl Urea
Exploration of Novel Synthetic Routes and Derivatization Strategies
The development of efficient and versatile synthetic methodologies is fundamental to unlocking the potential of 1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea. Future research will likely focus on optimizing existing methods and exploring novel, greener synthetic pathways.
The classical approach to synthesizing unsymmetrical ureas involves the reaction of an isocyanate with an amine. nih.gov For the target molecule, this could involve the reaction of diphenylamine (B1679370) with 3-(isocyanatomethyl)pyridine. However, the generation and handling of isocyanates can be hazardous. Phosgene-free methods are therefore highly desirable. One promising avenue is the use of carbonylating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or triphosgene (B27547) to first activate diphenylamine, followed by reaction with 3-(aminomethyl)pyridine (B1677787). mdpi.com Another strategy involves a modified Curtius rearrangement of a corresponding carboxylic acid to generate the isocyanate in situ, avoiding its isolation. nih.gov
Future synthetic research could explore catalytic, one-pot procedures that avoid stoichiometric activating agents, thereby improving atom economy and reducing waste. researchgate.net For instance, the oxidative carbonylation of diphenylamine and 3-(aminomethyl)pyridine using carbon monoxide and an appropriate catalyst system presents a more sustainable alternative.
Derivatization is key to tuning the compound's properties for specific applications. A systematic exploration of substituents on both the phenyl rings and the pyridine (B92270) nucleus could yield a diverse library of analogues. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties, hydrogen-bonding strength, solubility, and biological activity of the molecule.
| Potential Derivatization Site | Exemplary Substituents | Potential Impact on Properties |
| Phenyl Rings (para-position) | -OCH₃, -Cl, -F, -CF₃, -NO₂ | Modulate electronic nature, lipophilicity, and potential for intermolecular interactions. |
| Pyridine Ring | -CH₃, -Cl, -OCH₃ | Alter the basicity (pKa) of the pyridine nitrogen, influencing its coordination ability and catalytic potential. |
| Methylene (B1212753) Bridge | Alkyl or aryl substitution | Introduce steric bulk and potential chiral centers. |
| Urea (B33335) N-H Proton | Alkylation | Eliminate hydrogen bond donor capability to study its role in self-assembly or receptor binding. |
These derivatization strategies will be crucial for developing structure-activity relationships (SAR) in medicinal chemistry and structure-property relationships in materials science.
Design of Advanced Supramolecular Materials
The urea moiety is a powerful and highly directional hydrogen-bonding motif, capable of forming robust, self-assembled structures. nih.govwikipedia.org The N-H group on the N' nitrogen and the carbonyl oxygen of this compound can act as a hydrogen bond donor and acceptor, respectively. This allows for the formation of one-dimensional tapes or chains. Furthermore, the pyridine nitrogen provides an additional hydrogen bond acceptor site, enabling the formation of more complex, higher-order two- or three-dimensional networks.
Future research should focus on crystallizing the parent compound and its derivatives to elucidate their solid-state packing and hydrogen-bonding patterns. This fundamental understanding will pave the way for the rational design of supramolecular materials. By modifying the substituents on the aromatic rings, the steric and electronic environment can be tuned to control the self-assembly process, leading to predictable and programmable architectures such as gels, liquid crystals, or porous organic materials. The incorporation of 1,3-diphenylurea (B7728601) into polymers has been shown to create self-healing materials, suggesting that this compound could be used as a monomer or additive to create functional polymers with responsive or self-repairing properties. ontosight.ai
Development of Highly Enantioselective Catalytic Systems
While this compound is achiral, its scaffold is an excellent platform for the design of novel chiral organocatalysts. Chiral ureas and thioureas are well-established hydrogen-bond donors in asymmetric catalysis, activating electrophiles towards nucleophilic attack. mdpi.commdpi.com
Future work could involve the synthesis of chiral analogues of the target compound. Chirality could be introduced in several ways:
Atropisomerism: Introducing bulky substituents at the ortho-positions of the phenyl rings could hinder free rotation, leading to stable, chiral atropisomers.
Chiral Substituents: Attaching a known chiral moiety to either the phenyl or pyridine rings.
Chiral Backbone: Modifying the pyridylmethyl linker to include a stereocenter.
A chiral derivative of this compound could function as a bifunctional catalyst. The urea group could act as a Brønsted acid (via hydrogen bonding) to activate an electrophile, while the pyridine nitrogen could act as a Lewis base to activate a nucleophile or organize the transition state. Such cooperative catalysis could enable challenging asymmetric transformations with high efficiency and enantioselectivity. nih.gov These novel catalysts could be applied to a range of reactions, including Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions.
Integration in Hybrid Functional Materials
Hybrid materials, which combine organic and inorganic components at the molecular level, offer synergistic properties not available from the individual constituents. nih.gov The unique structure of this compound makes it an attractive organic building block for such materials.
The pyridine ring provides a versatile anchor for grafting the molecule onto various inorganic surfaces. For example, it can coordinate to metal oxide surfaces (e.g., TiO₂, ZnO) or be used to functionalize nanoparticles (e.g., gold, silica). This could lead to the development of:
Functionalized Surfaces: Creating surfaces with tailored wettability, adhesion, or molecular recognition properties.
Hybrid Nanoparticles: Modifying the surface of nanoparticles to improve their dispersibility in organic media or to introduce specific recognition sites for sensing applications.
Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a ligand to coordinate with metal ions, potentially forming novel MOFs with the diphenylurea moiety decorating the pores, offering sites for selective guest binding.
The integration of this molecule into hybrid materials could find applications in fields such as chemical sensing, heterogeneous catalysis, and advanced coatings.
Advanced Theoretical Modeling and Machine Learning Applications in Compound Design
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. elsevierpure.com For this compound, these methods can provide profound insights and accelerate the discovery of new applications.
Theoretical Modeling:
Conformational Analysis: Quantum chemical calculations (e.g., Density Functional Theory) can be used to predict the stable conformations of the molecule, which is crucial for understanding its self-assembly and receptor binding behavior.
Interaction Studies: Modeling the hydrogen-bonding interactions between molecules can help predict supramolecular structures. Docking studies can predict how the molecule might bind to biological targets like enzymes or receptors, guiding medicinal chemistry efforts. nih.gov
Property Prediction: Spectroscopic properties (NMR, IR, UV-Vis) can be calculated to aid in the characterization of newly synthesized derivatives.
Machine Learning:
Predictive Models: By synthesizing a library of derivatives and measuring their properties (e.g., biological activity, catalytic efficiency), machine learning models like artificial neural networks (ANN) or support vector machines (SVM) can be trained to establish quantitative structure-activity/property relationships (QSAR/QSPR). figshare.commdpi.com
Generative Design: These trained models can then be used to predict the properties of virtual, yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates. This "in silico" screening can dramatically reduce the time and cost associated with experimental work. researchgate.net
The synergy between computational modeling and experimental work will be vital for the efficient exploration and optimization of this compound and its analogues.
Interdisciplinary Research with Materials Science and Nanotechnology
The true potential of this compound will be realized through collaborations that bridge chemistry, materials science, and nanotechnology. The unique combination of a robust hydrogen-bonding unit, bulky hydrophobic groups, and a coordinative/basic pyridine site opens up numerous possibilities.
Future interdisciplinary projects could explore:
Molecular Electronics: Investigating the potential of self-assembled monolayers of the compound on conductive surfaces for use in molecular switches or sensors.
Drug Delivery Systems: Using the molecule to functionalize nanocarriers like liposomes or polymer nanoparticles. The pyridine moiety could impart pH-responsiveness, allowing for targeted drug release in the acidic microenvironment of tumors.
Anion Recognition and Sensing: The urea N-H protons are known to be effective anion binders. This property could be harnessed to develop sensors for environmentally or biologically important anions. The pyridine group could be used to signal the binding event, for instance, through a change in fluorescence upon coordination to a reporter metal ion.
By leveraging the tools and expertise of different scientific disciplines, the fundamental properties of this compound can be translated into innovative technologies and functional materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea, and what reaction conditions are critical for high yields?
- Methodology : The synthesis typically involves a multi-step approach:
Condensation : React pyridin-3-ylmethylamine with phenyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0–5°C to form the urea backbone.
Coupling : Introduce diphenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl moieties.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
- Critical Conditions :
- Temperature control (<10°C during condensation to avoid side reactions).
- Catalyst selection (e.g., Pd(PPh₃)₄ for coupling steps).
- Solvent choice (DMF for polar intermediates, DCM for non-polar steps).
Q. How is the structural integrity of this compound confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyridyl CH₂ at δ 4.2–4.5 ppm, urea NH at δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 345.18 for C₂₁H₂₀N₃O) .
- IR Spectroscopy : Urea carbonyl stretch at ~1640–1680 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .
Advanced Research Questions
Q. What strategies optimize the reaction yield of this compound in large-scale synthesis?
- Key Variables :
- Catalyst Loading : 2–5 mol% Pd catalysts for coupling steps (excess leads to byproducts).
- Solvent Systems : Replace DMF with toluene for improved scalability and reduced toxicity .
- Workup Protocols : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted isocyanate precursors .
- Yield Comparison :
| Step | Small-Scale Yield (%) | Large-Scale Yield (%) |
|---|---|---|
| Urea Formation | 85–90 | 75–80 |
| Aryl Coupling | 70–75 | 60–65 |
| Final Purification | 95 | 90 |
| Data extrapolated from analogous urea syntheses . |
Q. How does this compound interact with biological targets, and what assays validate its activity?
- Mechanistic Insights :
- Enzyme Inhibition : Similar urea derivatives inhibit kinases (e.g., EGFR) by binding to the ATP pocket via hydrogen bonding with the urea carbonyl .
- Cellular Assays :
- MTT assay for cytotoxicity (IC₅₀ values in µM range).
- Western blotting to assess downstream signaling (e.g., phospho-ERK suppression) .
- Structural Analogs :
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| Parent Urea | Kinase X | 12.3 |
| 3-Fluorophenyl Variant | Kinase X | 8.7 |
| Pyridin-2-ylmethyl Derivative | Kinase Y | >50 |
| Comparative data from related studies . |
Q. How can contradictory biological activity data for this compound be resolved?
- Root Causes :
- Solubility Issues : Poor aqueous solubility may skew in vitro results. Use DMSO stock solutions with <0.1% final concentration.
- Metabolic Instability : Hepatic microsomal assays (e.g., rat liver microsomes) to identify rapid degradation pathways .
- Validation Strategies :
- Dose-Response Curves : Repeat assays with ≥3 independent replicates.
- Structural Confirmation : Re-characterize batches via XRD or 2D NMR to rule out polymorphic variations .
Q. What computational methods predict the binding modes of this compound with biological targets?
- In Silico Approaches :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., urea NH with kinase Asp831) .
MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2.0 Å indicates robust binding) .
QSAR Modeling : Correlate substituent electronegativity (e.g., pyridyl vs. phenyl) with activity trends .
Research Challenges
Q. What are the key challenges in characterizing the stereochemical properties of this compound?
- Chiral Centers : The pyridin-3-ylmethyl group may introduce axial chirality. Use chiral HPLC (e.g., Chiralpak AD-H column) or vibrational circular dichroism (VCD) for enantiomeric resolution .
- Dynamic Behavior : Atropisomerism in diphenyl groups requires low-temperature NMR (−40°C in CD₂Cl₂) to "freeze" conformers .
Q. How do electronic effects of substituents influence the reactivity of this compound?
- Substituent Impact :
- Electron-Withdrawing Groups (e.g., NO₂ on phenyl): Increase urea acidity (pKa ~8.5) and hydrogen-bonding capacity.
- Electron-Donating Groups (e.g., OCH₃): Stabilize intermediates in coupling reactions (e.g., Suzuki-Miyaura) .
- DFT Calculations : B3LYP/6-31G* level to map charge distribution and frontier molecular orbitals (FMOs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
